cis-7-Tetradecenol
Description
Significance of cis-7-Tetradecenol as a Semiochemical
This compound (C14H28O) is a fatty alcohol that has been identified as a key component in the pheromone blends of numerous insect species. alfa-chemistry.comnist.gov Pheromones are highly specific and can elicit a range of behaviors, including mate attraction, aggregation, and trail-following. bee.or.krwur.nl The specificity of these chemical signals is often determined by a unique blend of compounds, with this compound frequently acting as a primary or secondary component.
The precise role and efficacy of this compound can be influenced by its isomeric purity and the presence of other compounds in the pheromone blend. Research has shown that even slight variations in the chemical composition of a pheromone can lead to significant differences in behavioral responses, highlighting the compound's importance in maintaining reproductive isolation between closely related species.
Overview of its Role in Interspecies Chemical Communication
Beyond its role as a pheromone, this compound also functions in interspecies chemical communication. For instance, some predator or parasitoid species have evolved to recognize the pheromones of their prey or hosts, using these chemical cues to locate them. This makes this compound a key player in the chemical "arms race" between different species.
Furthermore, the compound can be involved in more complex interactions. For example, some plants may release volatile compounds that mimic insect pheromones to attract pollinators or repel herbivores. While direct evidence of plants producing this compound for this purpose is still an area of active research, the principle of chemical mimicry is well-established in chemical ecology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-tetradec-7-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,15H,2-6,9-14H2,1H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYAJPQXTGQWRU-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40642-43-1 | |
| Record name | cis-7-Tetradecenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis Pathways of Cis 7 Tetradecenol in Biological Systems
Enzymatic Mechanisms in De Novo Biosynthesis
The de novo biosynthesis of cis-7-Tetradecenol is a multi-step process heavily reliant on a cascade of specific enzymes that modify fatty acid precursors. nih.govsfu.caplos.orgnih.gov This pathway begins with the fundamental building blocks of fatty acid synthesis and proceeds through a series of desaturation, reduction, and sometimes acetylation steps to yield the final pheromone component.
Fatty Acyl-CoA Desaturases in this compound Production
At the heart of creating the characteristic double bond in this compound are the fatty acyl-CoA desaturases. These enzymes are responsible for introducing a double bond at a specific position and with a specific geometry (cis or trans) into a saturated fatty acyl-CoA chain. ebi.ac.uknih.gov For this compound, a Δ7-desaturase is implicated, acting on a C14 saturated fatty acyl precursor. The desaturase catalyzes the removal of two hydrogen atoms from the fatty acid chain, creating a double bond between the 7th and 8th carbon atoms. This reaction requires molecular oxygen and electrons, which are typically supplied by a cytochrome b5 and a NAD(P)H-dependent cytochrome b5 reductase system. ebi.ac.uk The specificity of the desaturase enzyme is paramount in determining the position and isomeric configuration of the double bond, which is critical for the biological activity of the resulting pheromone.
Fatty Acyl-CoA Reductases in this compound Formation
Once the C14 fatty acyl-CoA possesses the correct double bond, the next crucial step is the reduction of the carboxyl group to an alcohol. This transformation is carried out by fatty acyl-CoA reductases (FARs). nih.govresearchgate.netcsic.esasm.org These enzymes typically use NADPH as a reducing agent to catalyze the two-step reduction of the fatty acyl-CoA to the corresponding fatty alcohol, often without the release of the intermediate aldehyde. mdpi.com The FARs involved in pheromone biosynthesis can exhibit broad substrate specificity, acting on various chain lengths and degrees of unsaturation. csic.esmdpi.com However, their efficiency and preference for certain substrates can influence the final ratio of components in a complex pheromone blend. mdpi.com In the case of this compound, a FAR acts on cis-7-tetradecenoyl-CoA to produce the final alcohol product.
Role of Acetyltransferases in Pheromone Precursor Conversion
While this compound itself is an alcohol, in many insect pheromone blends, the active components are acetate (B1210297) esters. In such cases, an additional enzymatic step involving acetyltransferases is required. mdpi.com These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the fatty alcohol, forming the corresponding acetate ester. researchgate.net Although not directly involved in the synthesis of this compound, acetyltransferases are a key part of the broader biosynthetic pathway for many related pheromone components. The activity and substrate specificity of these acetyltransferases can be a critical factor in determining the final composition and biological activity of the pheromone signal.
Genetic and Molecular Regulation of Biosynthetic Enzymes
The production of this compound is a tightly regulated process, controlled at the genetic and molecular level to ensure its production in the correct tissues, at the right time, and in precise amounts. The genes encoding the key biosynthetic enzymes—desaturases, reductases, and acetyltransferases—are often specifically expressed in the pheromone glands of the insect. csic.es
The regulation of these genes can be influenced by various factors, including developmental stage, circadian rhythms, and hormonal signals. For instance, in many moth species, the production of sex pheromones is initiated by a neurohormone called the pheromone biosynthesis-activating neuropeptide (PBAN). mdpi.com PBAN can trigger a signaling cascade within the pheromone gland cells, leading to the activation and increased expression of the genes responsible for pheromone biosynthesis. mdpi.com The intricate interplay of these regulatory mechanisms ensures the precise and timely release of the pheromone blend, which is essential for successful chemical communication.
Microbial and Engineered Biological Production of this compound
The potential of this compound as a biopesticide for mating disruption has driven research into sustainable and cost-effective production methods. Metabolic engineering of microorganisms, particularly yeast, has emerged as a promising alternative to chemical synthesis. researchgate.netdtu.dk
Yeast Cell Factories for this compound Biosynthesis (e.g., Yarrowia lipolytica)
The oleaginous yeast Yarrowia lipolytica has proven to be a particularly suitable host for producing fatty acid-derived compounds like this compound. dntb.gov.uanih.gov This is due to its natural ability to produce and accumulate large quantities of lipids, which serve as precursors for the pheromone. nih.gov By introducing the genes for the specific fatty acyl-CoA desaturases and reductases required for this compound synthesis, researchers can hijack the yeast's native fatty acid metabolism and redirect it towards the production of the desired pheromone. researchgate.netdntb.gov.ua
One strategy involves expressing a fatty acyl-CoA desaturase from an insect, such as Drosophila melanogaster, and a fatty acyl-CoA reductase from another insect, like Helicoverpa armigera, within the yeast cells. researchgate.netdntb.gov.ua These heterologously expressed enzymes can then act on the yeast's endogenous fatty acid pools to produce this compound. dntb.gov.ua Further metabolic engineering efforts, such as enhancing the supply of precursors like acetyl-CoA and malonyl-CoA, can significantly increase the yield of the target pheromone. nih.gov
| Organism | Engineered Pathway Component | Precursor | Product | Reference |
| Yarrowia lipolytica | Fatty acyl-CoA desaturase (Drosophila melanogaster), Fatty acyl-CoA reductase (Helicoverpa armigera) | Methyl myristate | (Z)-7-tetradecenoate | researchgate.netdntb.gov.ua |
| Yarrowia lipolytica | Peroxisomal oxidase (Lobesia botrana) | Methyl myristate | (Z)-7-tetradecenoate | dntb.gov.ua |
Engineering β-Oxidation Pathways for Enhanced Production
The biosynthesis of specific fatty acid-derived compounds, such as the insect pheromone this compound, often requires precise chain-lengths that are not the primary products of standard fatty acid synthesis. researchgate.net Metabolic engineering of the β-oxidation pathway, a catabolic process that shortens fatty acyl-CoA chains, has emerged as a key strategy to produce these specific molecules. oup.com This approach is particularly valuable in microbial hosts like the oleaginous yeast Yarrowia lipolytica, which can be engineered to generate tailored fatty acid derivatives. oup.comresearchgate.net
In insects, the production of pheromones with specific carbon chain lengths, such as C10, C12, or C14, relies on the termination of β-oxidation after a limited number of cycles. oup.com This is in contrast to the typical metabolic function of β-oxidation, which proceeds until the fatty acid is completely broken down into acetyl-CoA units. oup.com Each cycle of β-oxidation, which occurs in the peroxisomes, consists of four enzymatic reactions that shorten a fatty acyl-CoA molecule by two carbons. oup.comfrontiersin.org The first of these steps, catalyzed by peroxisomal oxidases (POXes), is a critical control point due to the substrate specificity of these enzymes. oup.com
Research Findings in Yarrowia lipolytica
A significant study focused on developing Y. lipolytica as a cell factory for producing Lepidoptera pheromones, including this compound ((Z)-7-tetradecenol or Z7-14:OH), which necessitates β-oxidation. researchgate.netnih.gov The core of the engineering strategy was to couple the chain-shortening activity of β-oxidation with a terminal enzyme to produce the desired alcohol.
The initial approach involved expressing heterologous fatty acyl-CoA desaturases and a fatty acyl-CoA reductase (FAR) in yeast. nih.gov Specifically, desaturases from Drosophila melanogaster (Dmd9) or Lobesia botrana (Lbo_PPTQ) were co-expressed with a fatty acyl-CoA reductase from Helicoverpa armigera (HarFAR). researchgate.net To optimize the production of the C14 precursor, these enzymes were combined with eleven different peroxisomal oxidases. nih.gov The oxidase Lbo_31670 from L. botrana was identified as the most effective, yielding the highest titers of the acid precursor, (Z)-7-tetradecenoate. researchgate.netnih.gov
However, this initial configuration did not result in the production of the target chain-shortened fatty alcohols. nih.gov The crucial breakthrough came from addressing the subcellular localization of the enzymes. While β-oxidation occurs in the peroxisomes, the reductase enzyme (HarFAR) was active in the cytosol. oup.comnih.gov This spatial separation prevented the conversion of the chain-shortened acyl-CoA intermediates into alcohols.
The problem was solved by targeting the reductase directly to the peroxisomes. oup.comnih.gov By directing the HarFAR enzyme into the peroxisome, it was co-localized with the β-oxidation machinery. This allowed for the immediate reduction of the (Z)-7-tetradecenoyl-CoA intermediate as it was produced, successfully yielding this compound. oup.com
The engineered strains demonstrated notable production titers. The strain expressing the Dmd9 desaturase produced 0.48 ± 0.03 mg/L of this compound, while the strain with the Lbo_PPTQ desaturase produced 0.40 ± 0.07 mg/L. oup.comresearchgate.netnih.gov These results underscore the viability of engineering peroxisomal β-oxidation to expand the range of fatty acid-derived molecules that can be synthesized microbially. nih.gov
Table 1: Production of this compound in Engineered Y. lipolytica
| Engineered Strain Components (Expressed Enzymes) | Subcellular Localization of Reductase | Final Product | Production Titer (mg/L) | Source |
| Drosophila melanogaster desaturase (Dmd9) + Helicoverpa armigera reductase (HarFAR) | Peroxisome | This compound | 0.48 ± 0.03 | oup.comresearchgate.netnih.gov |
| Lobesia botrana desaturase (Lbo_PPTQ) + Helicoverpa armigera reductase (HarFAR) | Peroxisome | This compound | 0.40 ± 0.07 | oup.comresearchgate.netnih.gov |
Chemical Synthesis Methodologies for Cis 7 Tetradecenol
Stereoselective Synthetic Routes
The creation of the cis (or Z) configuration of the double bond in cis-7-tetradecenol is a primary challenge in its synthesis. Stereoselective methods are therefore paramount to selectively produce the desired isomer over its trans (or E) counterpart.
Wittig Reaction Applications in cis-Alkene Synthesis
The Wittig reaction is a cornerstone in the synthesis of alkenes from aldehydes or ketones. lumenlearning.com It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound to form an alkene and a phosphine (B1218219) oxide. lumenlearning.commdpi.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For the synthesis of cis-alkenes like this compound, non-stabilized ylides are typically employed in aprotic solvents, which favors the formation of the cis product. lumenlearning.com
The reaction proceeds through a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring. The decomposition of this ring structure yields the final alkene. lumenlearning.com The formation of the highly stable triphenylphosphine (B44618) oxide is a significant driving force for this reaction. lumenlearning.com
A common approach involves reacting 8-hydroxyoctyltriphenylphosphine salt with an appropriate aldehyde, such as n-butyraldehyde, in the presence of a base. google.com The choice of base and solvent system is critical in directing the reaction towards the desired cis-isomer.
Solid-Phase Synthesis Approaches for Olefinic Alcohols
Solid-phase synthesis offers several advantages over traditional solution-phase methods, including the ease of purification and the potential for automation. atdbio.com In this technique, the initial reactant is attached to a solid support, such as a polymer resin. atdbio.combeilstein-journals.org Subsequent reactions are carried out, and excess reagents and byproducts are simply washed away after each step. atdbio.com
For the synthesis of olefinic alcohols like this compound, a suitable precursor alcohol can be anchored to the solid support. The subsequent chain-building and double bond-forming reactions, such as the Wittig reaction, are then performed on this solid-supported substrate. beilstein-journals.orgyorku.ca Finally, the target molecule is cleaved from the resin. atdbio.com This methodology can streamline the synthesis process and facilitate the preparation of libraries of related compounds. rsc.org
Precursor Compounds and Reaction Intermediates in Synthesis
The successful synthesis of this compound relies on the availability and proper reaction of key precursor compounds and the management of various intermediates.
A typical synthetic route might start with commercially available materials that are built upon in a stepwise fashion. For instance, a common precursor for the phosphonium (B103445) salt used in the Wittig reaction is an alkyl halide. lumenlearning.com In the context of this compound synthesis, this could involve a bifunctional compound like 8-bromooctanol, which provides both the carbon backbone and a functional group for creating the ylide. google.com
The synthesis often involves several key intermediates. For example, the reaction of 1,8-octanediol (B150283) with hydrobromic acid can produce 8-bromooctanol. google.com This intermediate is then reacted with triphenylphosphine to form the corresponding 8-hydroxyoctyltriphenylphosphine salt. google.com This salt is then deprotonated by a strong base to generate the phosphorus ylide, the key nucleophilic intermediate in the Wittig reaction. lumenlearning.com The subsequent reaction of this ylide with an aldehyde, such as heptanal, would lead to the formation of the tetradecenol backbone. Other synthetic strategies might involve the use of precursors like 10-undecenoic acid or aleuritic acid, which undergo a series of transformations including oxidation, bromination, and alkylation to construct the target molecule.
Table 1: Key Precursors and Intermediates in cis-7-Tetradecenol Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| 1,8-Octanediol | Starting material for 8-bromooctanol. google.com |
| 8-Bromooctanol | Precursor for the phosphonium salt. google.com |
| Triphenylphosphine | Reacts with alkyl halides to form phosphonium salts. lumenlearning.comgoogle.com |
| 8-Hydroxyoctyltriphenylphosphine salt | Precursor to the phosphorus ylide. google.com |
| n-Butyraldehyde | Reacts with the ylide in the Wittig reaction to form the double bond. google.com |
| Heptanal | An alternative aldehyde for the Wittig reaction. |
| 10-Undecenoic Acid | Alternative starting material. |
| Aleuritic Acid | Alternative starting material. |
| 8-bromo-octan-1-ol t-butyl ether | Intermediate in a patented synthesis process. |
| 9-tetradecin-1-ol t-butyl ether | Intermediate in a patented synthesis process. |
Yield and Purity Considerations in Laboratory Synthesis
The Wittig reaction, while powerful, can sometimes lead to a mixture of cis and trans isomers, necessitating purification steps to isolate the desired cis isomer. lumenlearning.com The choice of reaction conditions, including the base and solvent, plays a significant role in maximizing the stereoselectivity towards the cis product.
Purification techniques such as column chromatography are often employed to separate the desired product from byproducts and any isomeric impurities. google.com The purity of the final compound is typically assessed using analytical methods like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. High purity, often exceeding 95-98%, is desirable for biological assays and other applications. acs.org
Ecological and Behavioral Functions of Cis 7 Tetradecenol
Role as an Insect Sex Pheromone
cis-7-Tetradecenol is a component of the sex pheromone blend for several insect species, particularly within the order Lepidoptera (moths and butterflies). These pheromones are chemical signals released by an organism to attract individuals of the same species for mating.
In many moth species, females release a specific blend of chemicals to attract males. The precise ratio of these components is often crucial for species recognition, preventing interbreeding with closely related species.
Research has identified a derivative of this compound, specifically (Z)-7-tetradecenyl acetate (B1210297) (Z7-14:Ac), as a primary component of the female sex pheromone of the carpenterworm moth, Holcocerus vicarius. nih.govresearchgate.net This moth is a known pest of the Siberian Elm (Ulmus pumila L.). researchgate.net Studies involving gas chromatography-mass spectrometry (GC-MS) of female pheromone gland extracts have confirmed the presence of 7-tetradecenyl acetate and 7-tetradecenol. researchgate.net In the family Cossidae, to which Holcocerus belongs, monounsaturated tetradecenyl acetates with the double bond at the 7th position are common structures in sex pheromones. nih.gov For instance, Z7-14:Ac is also the main sex pheromone component for Holcocerus arenicola and a key component for Holcocerus hippophaecolus. nih.gov
Table 1: Identification of this compound and its derivatives in Holcocerus species
| Species | Compound Identified | Role |
|---|---|---|
| Holcocerus vicarius | 7-tetradecenol, (Z)-7-tetradecenyl acetate | Sex Pheromone Component nih.govresearchgate.net |
| Holcocerus arenicola | (Z)-7-tetradecenyl acetate | Main Sex Pheromone Component nih.gov |
The attraction of male insects to a female-released sex pheromone is a complex process. It involves the detection of the chemical signal by specialized olfactory receptors on the male's antennae, followed by a specific behavioral cascade. Upon detecting the pheromone plume, a male moth will typically initiate upwind flight, navigating the concentration gradient of the scent to locate the calling female. researchgate.net
The behavioral response is highly dependent on the correct blend and concentration of the pheromone components. bee.or.kr Synthetic versions of pheromones are often used in traps for monitoring and controlling pest populations. bee.or.kr For a synthetic lure to be effective, it must mimic the natural blend released by the female. The addition of incorrect components or an improper ratio of correct components can inhibit the attraction of the target species. researchgate.net For example, in wind tunnel tests with the noctuid moth Tyta luctuosa, a synthetic blend mimicking the airborne concentration and ratio of its pheromone components elicited complete upwind flights and contact with the source in 69% of males. researchgate.net
Specificity in Lepidoptera (e.g., Holcocerus vicarius walker)
Interspecies Chemical Signaling
Semiochemicals like this compound are not limited to communication within a single species (intraspecies); they can also mediate interactions between different species (interspecies). diva-portal.org These chemical signals, known as allelochemicals, can benefit the receiver (kairomone), the emitter (allomone), or both (synomone).
While specific research on this compound as a primary kairomone or allomone is detailed, the context of pheromone evolution shows how these signals operate in a broader ecological landscape. For example, a predator or parasitoid might use the sex pheromone of its prey or host as a kairomone to locate it. The parasitoid wasp Tamarixia radiata is attracted to tetradecanal, a related aldehyde, which is a volatile released by its host, the Asian citrus psyllid (Diaphorina citri). oup.com This demonstrates how compounds structurally similar to this compound function in interspecies signaling for host location.
Influence on Host-Seeking Behavior
For many herbivorous insects, host plant volatiles and insect-produced pheromones interact to mediate critical behaviors like feeding and oviposition. mdpi.com The presence of host plant odors can significantly enhance an insect's response to sex pheromones. researchgate.netmdpi.com This synergy ensures that mating and subsequent egg-laying occur in an environment suitable for the survival of the offspring.
Studies have shown that various chemical compounds, including alcohols like tetradecanol, are used by insects to locate suitable host plants. mdpi.com For example, the mirid bugs Apolygus lucorum and Adelphocoris suturalis are attracted to tetradecane (B157292), a saturated hydrocarbon related to tetradecanol, which is found in the volatiles of their host plants. nih.govresearchgate.net The addition of tetradecane to traps increased the capture of these pests, indicating its role in olfactory-based host selection. nih.gov While this research highlights a related saturated compound, it underscores the importance of the C14 carbon chain in chemical cues for host-seeking. The olfactory systems of insects are tuned to detect a range of compounds that signal the presence of resources, and compounds like this compound can be part of this complex chemical landscape that guides an insect to its host. mdpi.com
Advanced Analytical Methodologies for Detection and Characterization of Cis 7 Tetradecenol
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile organic compounds (VOCs) like cis-7-tetradecenol from complex mixtures. thermofisher.com In GC-MS, the sample is first vaporized and separated into its individual components within a capillary column in the gas chromatograph. thermofisher.com The separation is based on the compounds' boiling points and their interactions with the stationary phase of the column. scioninstruments.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for definitive identification. thermofisher.com The time it takes for a compound to elute, known as the retention time, provides an additional layer of identification. thermofisher.com
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, non-invasive, and efficient sample preparation technique frequently coupled with GC-MS for the analysis of volatile compounds like this compound. frontiersin.orgscielo.br This method involves exposing a fused-silica fiber coated with a specific stationary phase to the headspace (the gas phase above a solid or liquid sample) in a sealed vial. scioninstruments.comresearchgate.net Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. researchgate.net After a set extraction time, the fiber is retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis. researchgate.net
The choice of fiber coating is critical and is based on the "like dissolves like" principle, where the polarity of the coating is matched to the analytes of interest. researchgate.net For the analysis of a broad range of VOCs, including alcohols like this compound, coatings such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS are often employed. researchgate.netnih.gov The efficiency of HS-SPME is influenced by several factors, including extraction time, temperature, and sample volume, which are often optimized to achieve maximum sensitivity. scielo.br For instance, in the analysis of VOCs from bacterial cultures, HS-SPME has been successfully used to identify this compound as a metabolite of Klebsiella pneumoniae. oup.comoup.com
Table 1: Parameters for HS-SPME Analysis of Volatile Compounds
| Parameter | Description | Typical Conditions | Source |
|---|---|---|---|
| Fiber Coating | The stationary phase coated on the fused-silica fiber that adsorbs the analytes. | Polydimethylsiloxane (PDMS), Carboxen/Polydimethylsiloxane (CAR/PDMS), Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | frontiersin.orgresearchgate.netnih.gov |
| Extraction Temperature | The temperature at which the sample is maintained during the extraction process. | Ambient to 60°C | scielo.brnih.gov |
| Extraction Time | The duration for which the SPME fiber is exposed to the sample headspace. | 10 to 45 minutes | frontiersin.orgscielo.br |
| Sample Volume | The amount of sample placed in the headspace vial. | 2 to 10 mL in vials of various sizes | scielo.broup.com |
Proper sample preparation is essential to ensure accurate and reliable GC-MS analysis. This often involves isolating the analytes of interest from a complex matrix and making them suitable for the analytical technique. scioninstruments.com For liquid samples, this may involve liquid-liquid extraction to separate compounds based on their solubility in different immiscible solvents. scioninstruments.com Solid samples may require extraction with a suitable volatile organic solvent like hexane (B92381) or dichloromethane. scioninstruments.com
Derivatization is a chemical modification technique used to convert non-volatile or less volatile compounds into derivatives that are more amenable to GC-MS analysis. semanticscholar.org This process can improve the volatility and thermal stability of a compound, leading to better chromatographic separation and detection. scioninstruments.com For alcohols like this compound, derivatization is often not necessary due to their inherent volatility. However, for other compounds that may be present in the same biological extract, such as fatty acids or steroids, derivatization is a common practice. scioninstruments.com A common derivatization reaction is silylation, which replaces active hydrogens on functional groups with a trimethylsilyl (B98337) (TMS) group. semanticscholar.org Another method is methylation, which can, for example, convert carboxylic acids into more volatile methyl esters. scioninstruments.com While pre-column derivatization is most common, on-line derivatization in the GC injection port can also be performed. semanticscholar.org
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
Electrophysiological Detection Methods (e.g., Electroantennography - EAG)
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds. It directly assesses the response of an insect's antenna, the primary olfactory organ, to a specific odorant. In an EAG setup, an isolated insect antenna is placed between two electrodes, and a puff of air carrying the test compound is passed over it. nih.govoup.com The resulting change in electrical potential across the antenna, which represents the summed response of numerous olfactory receptor neurons, is recorded as an EAG response. nih.gov
EAG is highly sensitive and is used to screen for biologically active compounds, including pheromones and host plant volatiles. researchgate.net For example, EAG assays have been used to test the antennal responses of the oriental fruit moth, Grapholita molesta, to various sex pheromones and plant volatiles. nih.gov In such studies, different compounds elicit varying EAG response amplitudes, indicating differences in the antenna's sensitivity to them. nih.gov Dose-response experiments, where the antenna is exposed to increasing concentrations of a compound, are often conducted to further characterize the olfactory sensitivity. researchgate.netnih.gov EAG is a valuable tool for identifying behaviorally relevant compounds that can then be further investigated in behavioral assays.
Spectroscopic Characterization (e.g., Infrared Spectroscopy, Nuclear Magnetic Resonance) in Structural Elucidation
While GC-MS is excellent for identifying known compounds by matching mass spectra to libraries, the definitive structural elucidation of novel compounds or the confirmation of the structure of synthesized compounds often requires spectroscopic techniques like Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. nanobioletters.comresearchgate.net
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. nanobioletters.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbance or transmittance of IR radiation versus frequency (or wavenumber). Specific peaks in the spectrum correspond to particular functional groups. For this compound, IR spectroscopy would show characteristic peaks for the O-H stretch of the alcohol group and the C=C stretch of the alkene group. nanobioletters.comuii.ac.id
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. nanobioletters.comuii.ac.id It is based on the magnetic properties of atomic nuclei, most commonly proton (¹H NMR) and carbon-13 (¹³C NMR). mdpi.com In an NMR experiment, a sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei to resonate. The resulting NMR spectrum provides detailed information about the chemical environment of each atom. uii.ac.id
For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity, and their stereochemical arrangement. The signals for the protons adjacent to the double bond would be particularly important for confirming the cis (or Z) configuration. ¹³C NMR provides information on the number and types of carbon atoms in the molecule. mdpi.com Together, these spectroscopic methods provide unambiguous evidence for the structure of this compound.
Applications in Volatile Organic Compound (VOC) Profiling from Biological Sources
The analysis of volatile organic compounds (VOCs) emitted by living organisms, known as VOC profiling or metabolomics, is a rapidly growing field. researchgate.netijcrar.com GC-MS, particularly when combined with HS-SPME, is a key analytical platform for this research. oup.com VOC profiles can serve as chemical fingerprints that provide insights into the physiological state of an organism, its interactions with the environment, and its identity. nih.gov
This compound has been identified as part of the VOC profile of certain bacteria. For example, studies have shown that Klebsiella pneumoniae produces this compound. oup.comoup.com The detection of specific VOCs like this compound can potentially be used as biomarkers for the presence of certain microorganisms. oup.com The composition of the VOC profile can be influenced by factors such as the culture medium and the specific strain of the organism. oup.com The comprehensive analysis of these volatile signatures has applications in various fields, including disease diagnosis, food quality control, and environmental monitoring. researchgate.netnih.gov
Molecular and Cellular Mechanisms of Cis 7 Tetradecenol Action
Ligand-Receptor Interactions in Pheromone Perception
The perception of cis-7-tetradecenol in insects begins in the aqueous environment of the sensillum lymph, which bathes the dendrites of olfactory sensory neurons (OSNs). nih.govfrontiersin.org Hydrophobic pheromone molecules are transported through this lymph by Pheromone Binding Proteins (PBPs). nih.govfrontiersin.org These small, water-soluble proteins bind to the pheromone, facilitating its transport to the membrane-bound olfactory receptors (ORs). nih.govnih.govfrontiersin.org
The interaction between the pheromone and its receptor is a critical step for initiating a response. Olfactory receptors are typically seven-transmembrane proteins that form a ligand-gated ion channel complex with a highly conserved co-receptor known as Orco. frontiersin.orgfrontiersin.orgnih.gov The binding of the pheromone ligand to its specific OR is thought to induce a conformational change in the receptor complex, leading to the opening of the ion channel and subsequent depolarization of the neuron. wikipedia.org
Different insect species possess a repertoire of distinct ORs, each tuned to specific pheromone components. For instance, in the moth Spodoptera frugiperda, the olfactory receptor SfruOR16 has been shown to respond to (Z)-9-tetradecenol (a related C14 alcohol) and (Z)-9-tetradecenal. researchgate.netresearchgate.netresearchgate.net While the specific receptor for this compound is a subject of ongoing research, the principle remains that the specificity of the olfactory response is determined by the binding affinity between the pheromone and a particular olfactory receptor. wikipedia.orgub.edu This ligand-receptor binding event is the primary determinant of the specificity in pheromone communication systems. frontiersin.org
Signal Transduction Pathways Activated by this compound
Upon binding of this compound to its receptor, a cascade of intracellular events known as signal transduction is initiated. google.com In olfaction, this process converts the chemical signal of the pheromone into an electrical signal within the OSN. nih.govresearchgate.net While insect olfactory receptors primarily function as ligand-gated ion channels, the subsequent signaling can involve various pathways that modulate the cellular response. frontiersin.orgtandfonline.com These pathways often involve G-proteins and second messengers, which amplify the initial signal. wikipedia.orgnih.gov The binding of a ligand to a G-protein coupled receptor (GPCR) can trigger the activation of enzymes like adenylate cyclase, which converts ATP to cyclic AMP (cAMP), a common second messenger. wikipedia.orgnih.gov This amplified signal ultimately leads to the depolarization of the cell membrane and the generation of an action potential. google.com
Research has indicated that certain pheromone compounds, including this compound, possess the ability to modulate the Mitogen-Activated Protein (MAP) kinase signal transduction pathway. google.com The MAP kinase pathway is a crucial signaling cascade involved in a wide range of cellular processes, including growth and differentiation. google.comnih.govnews-medical.net This pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another, leading to a cellular response. nih.govnews-medical.netaging-us.com
Studies have demonstrated that this compound can act as an activator of MAP kinase. google.com In one study, this compound, at a concentration of 1x10⁻⁴ M, was shown to activate MAP kinase, although the level of activation was a fraction of that induced by potent activators like Epidermal Growth Factor (EGF). google.com This suggests that pheromones can influence fundamental cellular signaling pathways that are also utilized in other biological contexts, such as responses to growth factors. google.complos.org The activation of MAPKs by pheromones represents a complex interaction between external chemical cues and the core cellular machinery that governs cell function. google.com
Table 1: Investigated MAP Kinase Modulating Activity of Pheromone Compounds This table is for illustrative purposes based on available data and may not be exhaustive.
| Compound | Activity | Finding | Reference |
|---|---|---|---|
| This compound | Activator | Observed to possess mitogen-activating protein kinase modulation activity. | google.com |
Neurophysiological Responses to Olfactory Cues
The molecular interactions and signal transduction events culminate in a measurable neurophysiological response in the insect's antenna. d-nb.infocsic.es Techniques such as electroantennography (EAG) and single-sensillum recording (SSR) are used to quantify the electrical activity of olfactory neurons in response to specific compounds. nih.govcsic.esdiva-portal.orgsfu.ca
SSR provides a more detailed view by recording the firing rate of individual OSNs housed within a single olfactory sensillum. nih.govdiva-portal.org This technique allows researchers to determine the specific tuning of different neuron types to various pheromone components. nih.govresearchgate.net For instance, in the moth Spodoptera littoralis, a specific type of olfactory sensory neuron (LT2b) located in long trichoid sensilla is tuned to the behavioral antagonist Z-9-tetradecenol. nih.gov The response of these specialized neurons to this compound would determine the specific information relayed to the brain's primary olfactory centers, the antennal lobes. nih.govresearchgate.net The pattern of neuronal activation across different sensilla types creates a combinatorial code that the insect's brain interprets to guide its behavior. researchgate.net
Table 2: Summary of Electrophysiological Responses to Related C14 Compounds in Male Moths This table includes data for related tetradecenol compounds to illustrate typical neurophysiological responses.
| Species | Compound | Technique | Response Summary | Reference |
|---|---|---|---|---|
| Parahypopta caestrum | (Z)-9-Tetradecenol | EAG | Dose-dependent response (0.11 mV to 0.80 mV) | d-nb.info |
| Spodoptera littoralis | Z-9-Tetradecenol | SSR | LT2b Olfactory Sensory Neuron is tuned to this compound. | nih.gov |
Research Applications and Potential Strategic Uses of Cis 7 Tetradecenol in Applied Chemical Ecology
Development of Semiochemical-Based Pest Management Strategies
Semiochemical-based pest management offers an environmentally conscious alternative to broad-spectrum insecticides by targeting specific pest behaviors. frontiersin.org The development of strategies utilizing compounds like cis-7-tetradecenol focuses on manipulating insect communication for monitoring or control purposes. wur.nl Research in this area is critical for creating effective and sustainable pest management programs. core.ac.ukresearchgate.net
The effectiveness of a semiochemical in a pest management context is highly dependent on its formulation. For this compound, research has focused on identifying the optimal blend and dispenser type to maximize its attractiveness to target insects.
In studies targeting the noctuid moth Conistra vaccinii, this compound (Z7-14OH) was evaluated as a component of sex attractant lures. researchgate.netmdpi.com Researchers prepared candidate lures by applying precise amounts of this compound, often in combination with related compounds such as (Z)-7-tetradecenyl acetate (B1210297) (Z7-14Ac) and (Z)-7-tetradecenal (Z7-14Ald), onto rubber tubing dispensers. researchgate.netmdpi.com The investigation of binary and ternary mixtures is crucial, as the specific ratio of components in a pheromone blend often dictates its biological activity. researchgate.net
A key study tested various compositions to identify a potent attractant for C. vaccinii. The formulations included the individual compounds as well as different mixtures to determine if a synergistic effect existed. researchgate.net
Table 1: Lure Compositions Tested for Conistra vaccinii Attraction This interactive table summarizes the different chemical blends used in field experiments to test the attractiveness to C. vaccinii. Amounts are in micrograms (µg) per rubber dispenser.
| Lure Composition | (Z)-7-tetradecenyl acetate (Z7-14Ac) (µg) | This compound (Z7-14OH) (µg) | (Z)-7-tetradecenal (Z7-14Ald) (µg) |
|---|---|---|---|
| Single Components | |||
| Lure A | 100 | 0 | 0 |
| Lure B | 0 | 100 | 0 |
| Lure C | 0 | 0 | 100 |
| Binary Mixtures | |||
| Lure D | 100 | 100 | 0 |
| Lure E | 100 | 0 | 100 |
| Lure F | 0 | 100 | 100 |
| Ternary Mixture | |||
| Lure G | 100 | 100 | 100 |
(Data sourced from a study on attractant lures for Conistra vaccinii. researchgate.net)
To validate the performance of attractant formulations, researchers conduct efficacy studies in the field. These trials are essential to confirm that lures are effective under natural environmental conditions.
Field experiments for Conistra vaccinii were conducted in a mixed sessile-turkey oak forest, representing the natural habitat of the moth. mdpi.com Traps baited with the various lure formulations containing this compound were deployed to measure their relative attractiveness. researchgate.netmdpi.com The results from these field studies demonstrated that while several blends were attractive, a lure containing only (Z)-7-tetradecenyl acetate (Z7-14Ac) was the most effective sex attractant for this particular species. mdpi.com The addition of this compound or (Z)-7-tetradecenal did not significantly increase, and in some cases diluted, the attractiveness of the primary pheromone component for C. vaccinii. researchgate.net
In a separate line of research focusing on mirid bugs, field tests were conducted to evaluate the attractiveness of various tetradecane (B157292) derivatives. frontiersin.orgfrontiersin.orgnih.gov While these studies included 7-tetradecene (B6595692) as one of the tested analogues, the primary focus was on tetradecane, which proved to be a significant attractant for the mirid bugs Apolygus lucorum and Adelphocoris suturalis. frontiersin.orgfrontiersin.orgnih.gov
Table 2: Field Test Results for Mirid Bug Attractants This interactive table shows the average number of mirid bugs captured over a 7-day period using different chemical baits on yellow board traps.
| Chemical Bait | Average Number of Mirid Bugs Captured (± SE) |
|---|---|
| Tetradecane | 30.33 ± 2.19 |
| 2-Propyl-1-pentanol | Significantly lower than control |
| Dodecanal | Significantly lower than control |
| Control (ddH₂O) | ~5 |
(Data sourced from field experiments on P. vulgaris pods. frontiersin.orgfrontiersin.orgnih.gov)
These field trials underscore the importance of empirical testing in developing species-specific pest management tools, as the effectiveness of a compound like this compound can vary significantly between different insect species and when combined with other semiochemicals.
Research on Attractant Formulations
Fundamental Research in Insect Olfaction and Chemical Communication
The insect olfactory system is a highly sensitive and specific apparatus that allows insects to perceive chemical cues from their environment, which is fundamental for behaviors like mating and finding food. oup.comresearchgate.net Semiochemicals such as this compound are valuable tools in fundamental research aimed at understanding the mechanisms of insect olfaction and chemical communication. sfu.caup.ac.za
The identification of this compound as a component in the pheromone blend of certain insects contributes to the broader understanding of chemical communication. Research has shown that insect pheromones are often multicomponent signals, where the presence and ratio of each chemical, including minor components, can be critical for eliciting a specific behavioral response. researchgate.net Studying the behavioral effects of this compound, both alone and in combination with other compounds, helps scientists decipher the complex chemical language used by insects. researchgate.netmdpi.com
This line of inquiry is essential for understanding how different species maintain reproductive isolation and how pheromone communication systems evolve. The specificity of odorant receptors (ORs) located in the insect's antennae is a key determinant of this chemical recognition. frontiersin.orgresearchgate.net While a specific receptor for this compound may not yet be identified in all target species, testing its activity in field and lab assays provides the foundational behavioral data needed to guide future molecular studies, such as the functional characterization of specific ORs. researchgate.net Therefore, research on compounds like this compound provides crucial insights into the structure-function relationships in insect chemical ecology.
Occurrence and Distribution of Cis 7 Tetradecenol in Natural Systems
Identification in Insect Secretions and Glands
Cis-7-tetradecenol has been identified as a component of the sex pheromones in several species of insects, primarily moths (Lepidoptera). It is typically produced in specialized glands and released to attract mates. Research has shown that this compound can act alone or in combination with other chemicals to elicit a behavioral response in conspecific males.
For instance, this compound is a known sex attractant for a variety of insect species. google.com In some moths, the female produces minute amounts of this pheromone to attract males for mating. google.com The compound is often found alongside its trans-isomer and corresponding aldehydes in the pheromone glands of female insects. google.comcambridge.org The specific ratio of these components can be crucial for species-specific communication.
Table 1: Examples of Insects in Which this compound or Related Compounds Have Been Identified
| Insect Species | Family | Gland/Secretion Location | Related Compounds Also Identified |
| Choristoneura fumiferana (Spruce Budworm) | Tortricidae | Female sex pheromone gland | trans-11-tetradecenal, cis-11-tetradecenal, trans-11-tetradecenol |
| Helicoverpa armigera (Cotton Bollworm) | Noctuidae | Male hair-pencil complexes | Tetradecanol, myristic acid, cis-11 hexadecanol, palmitic acid, octadecanol, stearic acid |
| Lymantria dispar (Gypsy Moth) | Erebidae | Female sex pheromone gland | Disparlure (cis-7,8-epoxy-2-methyloctadecane) |
| Spodoptera exigua (Beet Armyworm) | Noctuidae | Female pheromone gland | (Z,E)- and (Z,Z)-tetradecadienyl acetates, (Z)-9- and (Z)-11-tetradecenyl acetates, tetradecanyl acetate (B1210297) |
Presence in Plant Volatiles and Extracts
This compound has also been detected in the volatile organic compounds (VOCs) emitted by certain plants. Plant volatiles play a crucial role in plant-insect interactions, including attracting pollinators and repelling herbivores. The presence of insect pheromone components like this compound in plant volatiles can be a result of the plant synthesizing these compounds to attract beneficial insects or as a consequence of insect herbivory, where the plant releases compounds that mimic insect pheromones to attract predators or parasitoids of the herbivore. usp.br
Studies have identified tetradecenol and related compounds in the extracts of various plants. For example, phytochemical profiling of spiny coriander (Eryngium foetidum) has revealed the presence of (Z)-7-tetradecenal, a related aldehyde. akjournals.com Volatile analysis of cranberry plant byproducts has also identified various fatty acid derivatives, though not specifically this compound. mdpi.com The common bean (Phaseolus vulgaris) has been shown to produce volatiles, including tetradecane (B157292), that are attractive to certain mirid bugs. nih.gov
Table 2: Examples of Plants in Which this compound or Related Compounds Have Been Detected
| Plant Species | Family | Plant Part | Related Compounds Detected |
| Eryngium foetidum (Spiny Coriander) | Apiaceae | Leaves and Branches | (Z)-7-tetradecenal, (Z)-9-tetradecenal, 10-undecenal. akjournals.com |
| Phaseolus vulgaris (Common Bean) | Fabaceae | General Volatiles | Tetradecane, dodecanal. nih.gov |
| Camellia sinensis (Tea Plant) | Theaceae | Leaves | Linalool, (E)-β-farnesene, methyl salicylate. mdpi.com |
Detection in Microbial Metabolomes (e.g., Bacteria, Yeast)
The production of this compound is not limited to insects and plants; it has also been identified as a metabolite in certain microorganisms. Advances in metabolic engineering have enabled the production of insect sex pheromones, including this compound, in microbial systems like yeast. researchgate.netresearchgate.net This biotechnological approach offers a sustainable and cost-effective alternative to chemical synthesis for producing pheromones used in pest management strategies. dtu.dk
Engineered strains of the yeast Yarrowia lipolytica have been successfully developed to produce this compound. researchgate.netresearchgate.net This is achieved by introducing genes from insects that encode the enzymes responsible for pheromone biosynthesis, such as desaturases and fatty acyl-CoA reductases. researchgate.netresearchgate.net The yeast's native fatty acid metabolism is harnessed and modified to produce the desired pheromone components. nih.gov
Furthermore, volatile organic compounds produced by various bacteria have been analyzed, and in some cases, long-chain alcohols including cis-7-tetradecen-1-ol have been detected. oup.com For example, it has been identified as a volatile organic compound from Klebsiella pneumoniae. oup.com
Table 3: Examples of Microorganisms Associated with this compound
| Microorganism | Type | Context of Detection | Production Titer (if applicable) |
| Yarrowia lipolytica | Yeast | Engineered for pheromone production | 0.40 - 0.48 mg/L. researchgate.netresearchgate.net |
| Klebsiella pneumoniae | Bacteria | Identified as a volatile organic compound | Not applicable. oup.com |
| Saccharomyces cerevisiae | Yeast | Engineered for fatty alcohol production | Not specified for this compound, but used for other fatty alcohols. nih.gov |
Q & A
Q. How can this compound be integrated into multi-omics studies to explore its role in insect-microbe interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
